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Compound of Interest

Compound Name: PfDHODH-IN-1

Cat. No.: B3004014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of PfDHODH-IN-1, a known inhibitor of Plasmodium

falciparum dihydroorotate dehydrogenase (PfDHODH). This document is intended to serve as

a valuable resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Physicochemical Properties
PfDHODH-IN-1, with the systematic name 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-

(trifluoromethyl)phenyl]-2-propenamide, is a derivative of A-771726, the active metabolite of the

immunosuppressive drug leflunomide. Its chemical structure and key identifiers are presented

below.

Table 1: Chemical Identifiers for PfDHODH-IN-1
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Identifier Value

IUPAC Name
2-cyano-3-cyclopropyl-3-hydroxy-N-[4-

(trifluoromethyl)phenyl]-2-propenamide

Synonyms CCHTFP, PfDHODH Inhibitor 1

CAS Number 183945-55-3[1]

Molecular Formula C₁₄H₁₁F₃N₂O₂[1]

SMILES
N#CC(C(NC1=CC=C(C(F)

(F)F)C=C1)=O)=C(C2CC2)O[1]

InChI Key IKNOIAXAHSRIGK-UHFFFAOYSA-N[1]

A summary of the available physicochemical and pharmacological properties of PfDHODH-IN-1
is provided in Table 2.

Table 2: Physicochemical and Pharmacological Properties of PfDHODH-IN-1
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Property Value Source

Molecular Weight 296.2 g/mol [1]

XLogP3 3.8 Computed

Hydrogen Bond Donor Count 2 Computed

Hydrogen Bond Acceptor

Count
5 Computed

Solubility
DMF: 25 mg/mL, DMSO: 10

mg/mL, Ethanol: 1 mg/mL
[1]

λmax 254, 292 nm [1]

IC₅₀ (human DHODH) 190 nM [1]

IC₅₀ (mouse DHODH) 47 nM [1]

IC₅₀ (rat DHODH) 21 nM [1]

In Vivo Activity

Inhibits delayed-type

hypersensitivity in mice (30

mg/kg) and rats (10 mg/kg)

[1]

Mechanism of Action and Biological Context
PfDHODH-IN-1 is an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in

the de novo pyrimidine biosynthesis pathway. Plasmodium falciparum, the parasite responsible

for the most severe form of malaria, relies exclusively on this pathway for the synthesis of

pyrimidines, which are essential for DNA and RNA replication. Unlike the parasite, human host

cells can utilize both the de novo and salvage pathways for pyrimidine acquisition. This

dependency makes PfDHODH a prime target for the development of selective antimalarial

drugs.

The enzyme PfDHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the

production of uridine monophosphate (UMP). Inhibition of PfDHODH by compounds like

PfDHODH-IN-1 disrupts this pathway, leading to a depletion of the pyrimidine pool and

ultimately arresting parasite proliferation.
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Figure 1: De novo pyrimidine biosynthesis pathway in P. falciparum.
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Experimental Protocols
Synthesis of PfDHODH-IN-1 (Adapted from a similar
synthesis)
The following is an adapted synthetic protocol for PfDHODH-IN-1 based on the published

synthesis of a closely related analog. Researchers should optimize conditions for their specific

laboratory setup.
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Step 1: Formation of Cyanoacetamide Intermediate

Step 2: Acylation

Step 3: Tautomerization to Final Product
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Thionyl chloride

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Reaction

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

4-(Trifluoromethyl)aniline

2-cyano-3-cyclopropyl-3-oxo-N-[4-(trifluoromethyl)phenyl]propanamide

Acylation

Sodium hydride
Cyclopropanecarbonyl chloride

Dry THF

2-cyano-3-cyclopropyl-3-oxo-N-[4-(trifluoromethyl)phenyl]propanamide

PfDHODH-IN-1
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Figure 2: General synthetic workflow for PfDHODH-IN-1.

Step 1: Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
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To a solution of cyanoacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride

dropwise at room temperature.

Heat the mixture to reflux for a specified period to form the acid chloride.

Cool the reaction mixture and add 4-(trifluoromethyl)aniline.

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

Cool the reaction mixture, and add water to precipitate the product.

Filter the solid, wash with water, and dry to yield the cyanoacetamide intermediate.

Step 2: Synthesis of 2-cyano-3-cyclopropyl-3-oxo-N-[4-(trifluoromethyl)phenyl]propanamide

Suspend sodium hydride in dry tetrahydrofuran (THF) under an inert atmosphere.

Add a solution of the cyanoacetamide intermediate in dry THF dropwise to the sodium

hydride suspension at 0 °C.

Stir the mixture at room temperature for a specified time.

Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride dropwise.

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Step 3: Purification and Characterization

The crude product exists in equilibrium with its enol tautomer, PfDHODH-IN-1.

Purify the product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate gradient).
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Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental

analysis to confirm its structure and purity.

PfDHODH Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds

against PfDHODH.
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Figure 3: Workflow for a typical PfDHODH enzyme inhibition assay.
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Materials:

Recombinant PfDHODH enzyme

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

L-dihydroorotate (substrate)

Decylubiquinone (co-substrate)

2,6-dichloroindophenol (DCIP) (indicator dye)

PfDHODH-IN-1 stock solution in DMSO

96-well microplates

Microplate reader

Procedure:

Prepare serial dilutions of PfDHODH-IN-1 in the assay buffer.

Add the diluted inhibitor solutions to the wells of a 96-well plate. Include control wells with

buffer and DMSO only.

Add the PfDHODH enzyme solution to each well and pre-incubate for a specified time (e.g.,

10 minutes) at room temperature.

Initiate the reaction by adding a mixture of L-dihydroorotate and decylubiquinone.

Immediately add DCIP to each well. The reduction of DCIP by the enzyme reaction leads to

a decrease in absorbance at 600 nm.

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

Measure the absorbance at 600 nm using a microplate reader.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-
based)
This assay determines the efficacy of PfDHODH-IN-1 against the blood stages of P. falciparum

in culture.

Materials:

P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage

Human red blood cells

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃,

and AlbuMAX II)

PfDHODH-IN-1 stock solution in DMSO

SYBR Green I nucleic acid stain

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

96-well microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of PfDHODH-IN-1 in complete culture medium.

Add the diluted compound to a 96-well plate.

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

Incubate the plate for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂,

90% N₂).
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After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to

each well.

Incubate the plate in the dark at room temperature for 1 hour.

Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530

nm).

Calculate the percentage of parasite growth inhibition for each concentration compared to

the DMSO control.

Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Conclusion
PfDHODH-IN-1 serves as a valuable research tool for studying the inhibition of dihydroorotate

dehydrogenase and its downstream effects on pyrimidine biosynthesis. Its activity against

DHODH from multiple species, including the malaria parasite, underscores the potential of

targeting this enzyme for therapeutic intervention. The experimental protocols provided in this

guide offer a starting point for the synthesis, characterization, and biological evaluation of this

and related compounds. Further research into the structure-activity relationships of PfDHODH

inhibitors will be crucial for the development of novel and effective antimalarial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3004014?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3004014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

